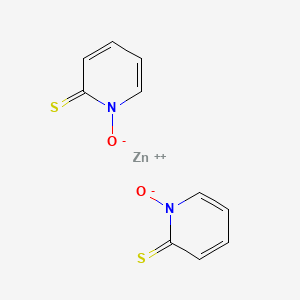

Pyrithione zinc

Cat. No. B1228505

M. Wt: 317.7 g/mol

InChI Key: PICXIOQBANWBIZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06017936

Procedure details

A solution of 24 g of 20% ZnSO4, 0.5 g "DARVAN" (sodium salt of polymerized alkyl naphthalene sulfonic acids) and 25.5 g of water is introduced into and recirculated through a model M-140K Laboratory Microfluidizer Processor (Microfluidics International Corp., Newton Mass.) which included a fixed geometry interaction chamber. The entire apparatus is cooled to approximately 7° C., and pressure is maintained in the Microfluidizer at about 18,000 psi. A solution of sodium pyrithione (45 mL of a 16.3% solution) is added to the inlet of the reservoir of the Microfluidizer over an 8 minute period, and circulation of the reactants continued for 5-10 minutes. As the reaction mixture circulated through the Microfluidizer apparatus, the fixed geometry interaction chamber divides the reaction mixture into two streams. The streams are then brought together under pressure to generate turbulence and pulverizing forces that result in size reduction of the zinc pyrithione particles. The particles of zinc pyrithione thus formed are measured by a laser light scattering particle size analyzer (Horiba LA910). Table I shows the size distribution and frequency of the particles. The median particle size is approximately 0.313 μm. The particle size distribution is very narrowly dispersed (nearly mono dispersed) and exhibits a size range from about 0.30 to about 0.45 μm.

Name

ZnSO4

Quantity

24 g

Type

reactant

Reaction Step One

[Compound]

Name

alkyl naphthalene sulfonic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[O-]S([O-])(=O)=O.[Zn+2:6].[Na].[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[Na+]>O>[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[CH:8]1[CH:14]=[CH:13][N:12]([O-:15])[C:10](=[S:11])[CH:9]=1.[Zn+2:6] |f:0.1,3.4,6.7.8,^1:6|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=S)N(C=C1)[O-].[Na+]

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

7 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

pressure is maintained in the Microfluidizer at about 18,000 psi

|

Outcomes

Product

Details

Reaction Time |

7.5 (± 2.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |